

Unveiling the Cell Cycle: A Technical Guide to a Selective CDK2 Chemical Probe

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Compound of Interest

Compound Name: CDK2-IN-18

Cat. No.: B15584025

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Introduction

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3][4] Chemical probes, small molecules that selectively inhibit a target protein, are indispensable tools for dissecting the biological functions of proteins like CDK2 in both normal physiology and disease.

This technical guide provides an in-depth overview of a representative selective CDK2 chemical probe, referred to here as **CDK2-IN-18**, for cell cycle research. As information on a specific probe with this exact designation is not publicly available, this guide utilizes a composite of data from highly selective, well-characterized CDK2 inhibitors to serve as a practical resource for researchers. The presented data and protocols are representative of what would be expected for a potent and selective CDK2 chemical probe.

Core Compound Profile: CDK2-IN-18

CDK2-IN-18 is a potent, ATP-competitive inhibitor of CDK2. Its selectivity is achieved through specific interactions with the ATP-binding pocket of CDK2, distinguishing it from other closely related kinases.[3]

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₀ H ₂₄ N ₆ O ₂
Molecular Weight	396.45 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (>10 mM)

Quantitative Data

The efficacy and selectivity of a chemical probe are defined by its quantitative biochemical and cellular characteristics.

Table 1: Biochemical Potency of CDK2-IN-18

Target	IC ₅₀ (nM)
CDK2/Cyclin E	<1
CDK2/Cyclin A	<1

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% and were determined using biochemical kinase assays.[5]

Table 2: Kinase Selectivity Profile of CDK2-IN-18

Kinase	% Inhibition @ 1 μM	IC ₅₀ (nM)
CDK1/Cyclin B	45	>100
CDK4/Cyclin D1	<10	>1000
CDK5/p25	20	>500
CDK6/Cyclin D3	<10	>1000
CDK7/Cyclin H	15	>800
CDK9/Cyclin T1	30	>300

This table demonstrates the selectivity of **CDK2-IN-18** against other members of the CDK family. High selectivity is crucial for a chemical probe to ensure that observed biological effects are on-target.^[5]

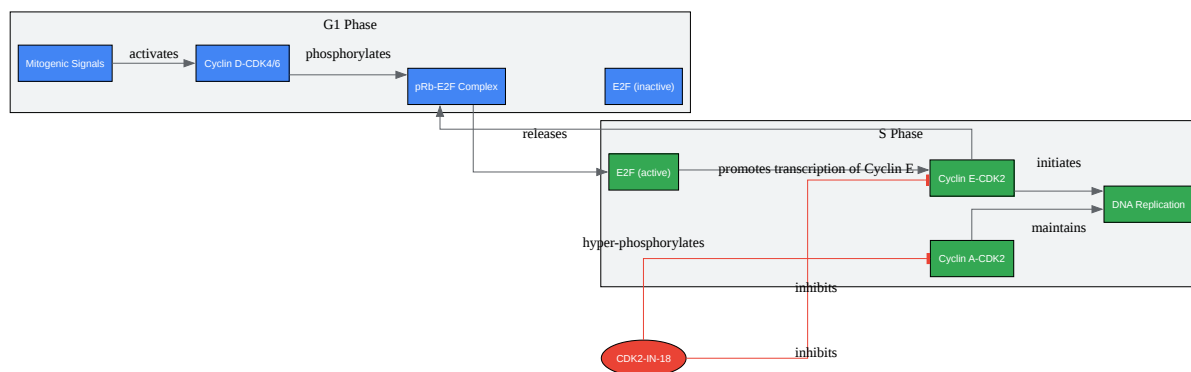
Table 3: Cellular Activity of CDK2-IN-18

Cell Line	Assay	IC ₅₀ (nM)
HCC1806 (TNBC)	Cell Viability	50
BT549 (TNBC)	Cell Viability	75
MCF7 (Breast Cancer)	Cell Viability	120
OVCAR3 (Ovarian Cancer)	Cell Proliferation (EdU)	85

These values indicate the potency of **CDK2-IN-18** in a cellular context, inhibiting cell viability and proliferation in various cancer cell lines.^[5]

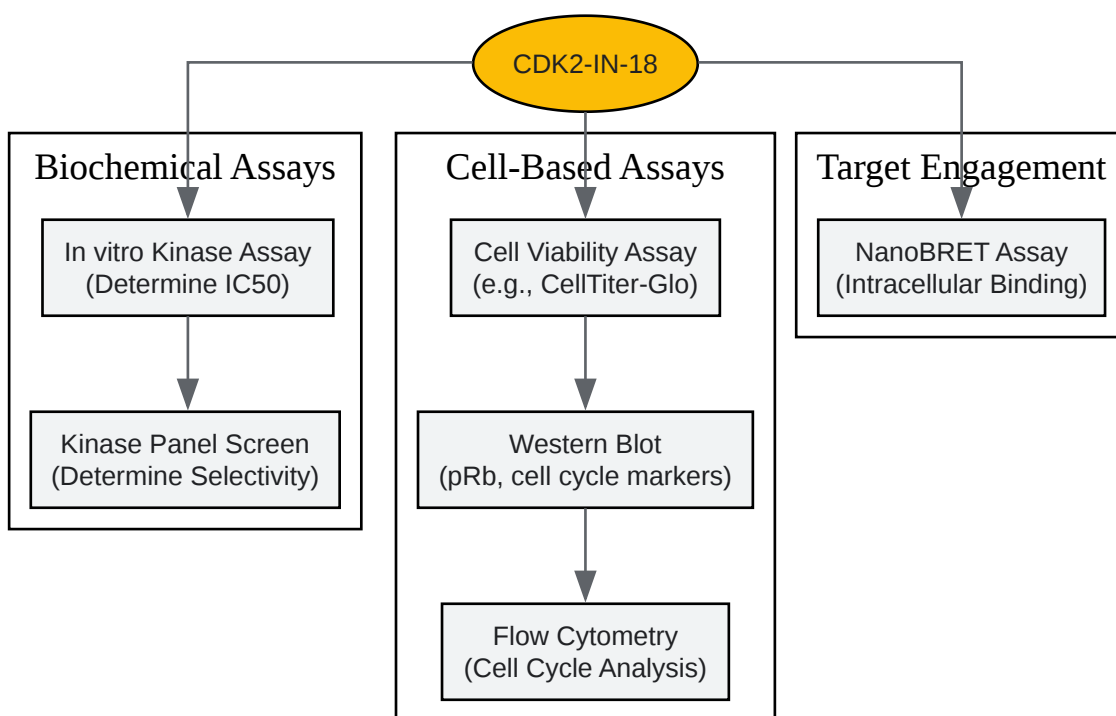
Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design is critical for understanding the application of **CDK2-IN-18**.



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Caption: CDK2 signaling in the G1/S transition and its inhibition.



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Caption: Workflow for characterizing a CDK2 chemical probe.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of **CDK2-IN-18** in research.

Protocol 1: In Vitro CDK2 Kinase Assay (ADP-Glo™)

This protocol is for determining the IC₅₀ of **CDK2-IN-18** against CDK2/Cyclin E or CDK2/Cyclin A.^[6]

Materials:

- Recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme (e.g., Promega)
- CDK substrate (e.g., Histone H1 or a specific peptide)
- ATP

- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **CDK2-IN-18** (serial dilutions in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates

Procedure:

- Prepare serial dilutions of **CDK2-IN-18** in DMSO, then dilute further in Kinase Buffer.
- In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
- Add 2 µL of CDK2/Cyclin enzyme solution (e.g., 2.5 ng/µL) to each well.
- Add 2 µL of a substrate/ATP mixture (e.g., 25 µM substrate, 25 µM ATP) to initiate the reaction.
- Incubate the plate at 30°C for 1 hour.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-Retinoblastoma (pRb)

This protocol assesses the effect of **CDK2-IN-18** on the phosphorylation of a key downstream substrate, Rb.^{[7][8]}

Materials:

- Cell line of interest (e.g., MCF7)
- Complete cell culture medium
- **CDK2-IN-18**
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of **CDK2-IN-18** or DMSO for the desired time (e.g., 24 hours).
- Wash cells with cold PBS and lyse with RIPA buffer.
- Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize protein bands using an ECL detection system.
- Quantify band intensities to determine the relative levels of pRb.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of **CDK2-IN-18** on cell cycle distribution.[\[9\]](#)

Materials:

- Cell line of interest
- Complete cell culture medium
- **CDK2-IN-18**
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **CDK2-IN-18** or DMSO for 24-48 hours.
- Harvest both adherent and floating cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
- Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[\[10\]](#)

Materials:

- Cell line of interest
- Complete cell culture medium
- **CDK2-IN-18**
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

- Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat cells with serial dilutions of **CDK2-IN-18** or DMSO.
- Incubate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
- Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate the percent viability relative to the DMSO-treated control and determine the IC₅₀.

Conclusion

A well-characterized, potent, and selective CDK2 chemical probe like the representative **CDK2-IN-18** described herein is a powerful tool for elucidating the complex roles of CDK2 in cell cycle regulation and disease. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to confidently employ such probes in their investigations, ultimately advancing our understanding of cell cycle control and contributing to the development of novel therapeutic strategies.

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